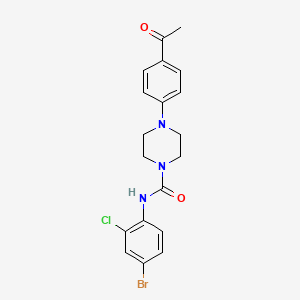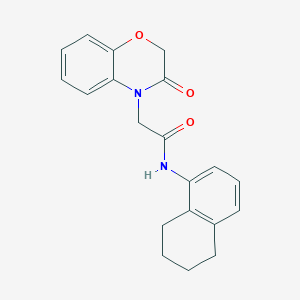![molecular formula C18H28N2O3S B4856656 N-(tert-butyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4856656.png)
N-(tert-butyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
Overview
Description
N-(tert-butyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways that regulate the development and function of B cells, which are responsible for producing antibodies in the immune system. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Mechanism of Action
N-(tert-butyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key enzyme in the B cell receptor signaling pathway, which plays a critical role in B cell development, activation, and survival. Inhibition of BTK by this compound results in the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in B cell proliferation, survival, and migration.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. Inhibition of BTK by this compound results in the suppression of B cell proliferation, survival, and migration, which are key processes in the development and progression of B cell-related diseases. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, in preclinical models of lymphoma.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for BTK, which allows for the specific targeting of B cell-related diseases. This compound also has good pharmacokinetic properties, including good oral bioavailability and long half-life, which make it suitable for clinical development. However, one of the main limitations of this compound is its potential for off-target effects, which may result in unwanted toxicity and adverse effects.
Future Directions
There are several future directions for the development of N-(tert-butyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide as a therapeutic agent. One potential direction is the combination of this compound with other anticancer agents, such as rituximab and venetoclax, to enhance its activity and improve clinical outcomes. Another potential direction is the development of this compound as a treatment for autoimmune disorders, such as rheumatoid arthritis and lupus, which are also characterized by abnormal B cell activity. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, and to identify potential biomarkers of response and resistance.
Scientific Research Applications
N-(tert-butyl)-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied in preclinical models of B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders. In these models, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the suppression of B cell proliferation, survival, and migration. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, in preclinical models of lymphoma.
properties
IUPAC Name |
N-tert-butyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-18(2,3)19-17(21)12-9-15-7-10-16(11-8-15)24(22,23)20-13-5-4-6-14-20/h7-8,10-11H,4-6,9,12-14H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKJZSMWTYVTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4856576.png)
![2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4856580.png)


![3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4856595.png)

![4-allyl-3-[(2-chloro-6-fluorobenzyl)thio]-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B4856615.png)
![4-[2-(benzyloxy)-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4856621.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4856644.png)
![4-({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B4856647.png)
![N-butyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4856651.png)
![2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4856663.png)
![5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4856672.png)